1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Description
This compound is a piperidine derivative functionalized with a 1-methylpyrazole-4-ylmethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical or chemical research applications. Key identifiers include the molecular formula C₁₁H₁₈Cl₂N₃O₂ (derived from the base structure C₁₁H₁₇N₃O₂ with two HCl molecules) and registry numbers such as EN300-197654 . Its structural uniqueness lies in the combination of a rigid piperidine backbone, a heterocyclic pyrazole moiety, and ionizable groups, making it a candidate for drug discovery targeting receptors or enzymes.
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16;;/h5-6,10H,2-4,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHRBWGERHPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of β-Keto Esters from Piperidine-3-Carboxylic Acid
- Starting Materials: Piperidine-3-carboxylic acid derivatives, often protected as N-Boc-piperidine-3-carboxylic acid.
- Reagents and Conditions: The acids are reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
- Process: This step forms a Meldrum’s acid adduct, which upon methanolysis yields β-keto esters (compounds 2a–2c in referenced schemes).
- Significance: This step functionalizes the piperidine ring with a keto ester group suitable for subsequent pyrazole ring formation.
Formation of β-Enamino Diketones
Pyrazole Ring Construction via Reaction with Hydrazines
- Hydrazines Used: Various N-mono-substituted hydrazines, including methylhydrazine and phenylhydrazines, are employed.
- Reaction: β-Enamino diketones react with hydrazines to form 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Yields: The reaction generally affords moderate to good yields (e.g., 51% yield with methylhydrazine).
- Notes: The substituent on phenylhydrazine has minimal impact on yield, indicating broad applicability.
Deprotection and Salt Formation
- Deprotection: Removal of the Boc protecting group from the piperidine nitrogen is typically performed under acidic conditions.
- Salt Formation: The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid.
- Purpose: This step improves compound stability, solubility, and facilitates purification.
Representative Data Table of Key Intermediates and Yields
| Step | Compound ID | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| β-Keto ester formation | 2a–2c | Piperidine acids + Meldrum’s acid + EDC·HCl + DMAP | Not specified | Formation of β-keto esters |
| β-Enamino diketone formation | 3a–3c | β-Keto esters + DMF·DMA | Not specified | Conversion to β-enamino diketones |
| Pyrazole ring synthesis | 5a–5i | β-Enamino diketones + N-mono-substituted hydrazines | 51–good | 51% yield with methylhydrazine example |
| Deprotection and salt formation | Final compound | Acidic deprotection + HCl treatment | Not specified | Formation of dihydrochloride salt |
Additional Preparation Notes and Research Findings
- The synthetic approach is versatile, allowing for chiral and achiral building blocks by starting from (R)- or (S)-piperidine-3-carboxylic acids.
- The enamine method for pyrazole synthesis is regioselective and provides access to novel heterocyclic amino acids.
- The methodology has been successfully applied to synthesize derivatives with various substituents on the pyrazole ring, demonstrating the robustness of the approach.
- The final compound's molecular formula is C11H19Cl2N3O2 with a molecular weight of approximately 296.19 g/mol.
- Structural characterization typically includes NMR, mass spectrometry, and chromatographic purity assessments to confirm the identity and purity of the product.
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- IUPAC Name : 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- CAS Number : 1006483-76-6
Antidiabetic Properties
Research indicates that compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the regulation of glucose metabolism. This inhibition is beneficial in treating metabolic syndrome, which includes type 2 diabetes and obesity-related disorders .
Neuropharmacological Effects
Studies have shown that pyrazole derivatives can exhibit neuroprotective effects, making them candidates for treating central nervous system disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for cognitive impairments .
Anticancer Activity
The pyrazole scaffold has been extensively studied for anticancer properties. Compounds derived from this structure have demonstrated effectiveness against various cancer cell lines, indicating that 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid may also possess similar activity .
Glycine Transporter Inhibition
Recent studies have focused on designing inhibitors for glycine transporters, which are implicated in various neurological conditions. Derivatives of this compound have shown promise as potent inhibitors, potentially offering new treatments for schizophrenia and other psychiatric disorders .
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study highlighted the effectiveness of compounds structurally related to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid in inhibiting the enzyme responsible for converting cortisone to cortisol. This inhibition has been linked to improved insulin sensitivity and reduced adiposity in preclinical models .
Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models
In vitro studies using neuronal cell cultures treated with this compound demonstrated significant reductions in oxidative stress markers, suggesting a neuroprotective role. These findings align with the broader literature on pyrazole derivatives and their potential benefits in neurodegenerative diseases .
Case Study 3: Anticancer Activity Against Breast Cancer Cell Lines
Research involving breast cancer cell lines revealed that compounds based on the pyrazole structure exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related piperidine and pyrazole derivatives, highlighting differences in molecular properties, substituents, and commercial availability.
Table 1: Comparative Analysis of Piperidine-Pyrazole Derivatives
Key Structural and Functional Differences
Substituent Positioning: The target compound features a piperidine-3-carboxylic acid group, whereas derivatives like 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride place the pyrazole directly at the piperidine 4-position.
Linker Chemistry :
- The 1-methylpyrazole-4-ylmethyl group in the target compound uses a methylene (-CH₂-) linker, while 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid employs a sulfonyl (-SO₂-) group. Sulfonyl linkers increase polarity and may influence metabolic stability.
Acid/Base Properties :
- The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride , which lacks ionizable carboxylic acid groups.
Commercial Availability :
- The target compound is discontinued , while analogs such as 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid remain available , suggesting higher demand or simpler synthesis.
Physicochemical and Application Notes
- Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit better solubility in polar solvents than free bases.
- Storage : Derivatives like 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid require storage at +4°C , indicating sensitivity to temperature.
- Pricing : The target compound was priced at €513.00/50mg before discontinuation , reflecting its specialized synthesis.
Biological Activity
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO·2HCl
Molecular Weight : 296.193 g/mol
CAS Number : 1431963-32-4
The compound features a piperidine ring linked to a pyrazole moiety with a carboxylic acid functional group, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX) and histone deacetylases (HDAC).
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. A notable study evaluated its efficacy against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells.
Case Studies
A recent study explored the effects of this compound on cancer cell proliferation and apoptosis:
- Study Design : The compound was tested on various cancer cell lines using MTT assays to assess cell viability and flow cytometry for apoptosis.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis in HeLa cells through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
